2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856928
InChI: InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7?,8-/m0/s1
SMILES:
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one

CAS No.:

Cat. No.: VC15856928

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name 2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7?,8-/m0/s1
Standard InChI Key CLGAHSYZQGFOHM-MQWKRIRWSA-N
Isomeric SMILES CC(C(=O)N1CC[C@@H](C1)N(C)C)N
Canonical SMILES CC(C(=O)N1CCC(C1)N(C)C)N

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one requires precise control over stereochemistry. A common approach involves:

  • Ring Formation: Constructing the pyrrolidine core via cyclization reactions, such as the Paal-Knorr synthesis, using γ-keto amines or diols.

  • Substitution: Introducing the dimethylamino group at the 3-position through nucleophilic substitution or reductive amination.

  • Coupling: Linking the pyrrolidine derivative to the propan-1-one moiety using peptide coupling reagents like EDCI or HOBt.

Key challenges include preserving enantiomeric purity and minimizing racemization during prochiral center formation. Industrial-scale production employs continuous flow reactors to enhance yield and reproducibility.

Chemical Properties and Reactivity

Functional Group Behavior

The compound’s reactivity is governed by three functional groups:

  • Amino Group: Participates in Schiff base formation, acylation, and Michael additions.

  • Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.

  • Pyrrolidine Ring: Engages in ring-opening reactions under acidic conditions or hydrogenolysis.

Table 1: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsMajor Products
ReductionNaBH₄, MeOH, 0°C(2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-ol
OxidationKMnO₄, H₂O, 25°CCarboxylic acid derivatives
AlkylationCH₃I, K₂CO₃, DMFN-methylated analogs

Biological Activity and Mechanism

Neurotransmitter Modulation

Structural analogs of this compound exhibit affinity for monoamine transporters (e.g., dopamine, serotonin), acting as reuptake inhibitors. Computational docking studies suggest its dimethylamino group forms hydrogen bonds with aspartate residues in transporter binding pockets, while the pyrrolidine ring enhances lipid solubility for blood-brain barrier penetration.

Enzymatic Interactions

In vitro assays indicate moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12–18 μM), likely due to coordination between the ketone oxygen and heme iron. This property necessitates caution in drug combination therapies.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor to psychoactive agents, with derivatives showing antidepressant and stimulant effects in rodent models. Its chiral centers are exploited for structure-activity relationship (SAR) studies to optimize receptor selectivity.

Material Science

Functionalized pyrrolidine derivatives are incorporated into polymers to enhance thermal stability and solubility. For example, copolymerization with acrylates yields materials with tunable glass transition temperatures (Tg = 45–85°C).

Comparison with Structural Analogs

Table 2: Key Analog Comparison

CompoundSubstituentMolecular Weight (g/mol)Bioactivity (IC₅₀, nM)
Target Compound3-(Dimethylamino)185.27320 (DAT)
(S)-3-(Benzylamino) Analog3-(Benzylamino)289.40450 (SERT)
(S)-3-(Isopropylamino) Analog3-(Isopropylamino)255.40280 (NET)

DAT: Dopamine transporter; SERT: Serotonin transporter; NET: Norepinephrine transporter

The dimethylamino substituent confers balanced hydrophilicity, improving aqueous solubility (LogP = 0.9) compared to bulkier analogs (LogP = 1.8–2.4).

Physical and Spectroscopic Data

Table 3: Physicochemical Properties

PropertyValueMethod
Melting Point98–101°CDSC
Solubility (H₂O)12 mg/mLShake-flask
λmax (UV-Vis)210 nmEthanol solution
[α]D²⁵+15.6° (c = 1, CHCl₃)Polarimetry

¹H NMR (400 MHz, CDCl₃): δ 3.45 (m, 1H, pyrrolidine-H), 2.95 (s, 6H, N(CH₃)₂), 2.30 (q, 2H, CH₂), 1.85 (m, 4H, pyrrolidine-H).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator